Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl-
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Overview
Description
Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl- is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxybenzoyl chloride with cyclopentylamine to form an intermediate, which is then further reacted with 2-methylbenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 3-methoxy-N-(3-methoxybenzoyl)-N-isobutyl-
- 3-Methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide
- 3-Amino-4-methoxybenzamide
Uniqueness
Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl- is unique due to its specific structural features, such as the presence of both methoxy and cyclopentyl groups
Properties
CAS No. |
551963-74-7 |
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Molecular Formula |
C22H25NO4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H25NO4/c1-15-18(10-7-11-19(15)27-3)21(25)23-22(12-4-5-13-22)20(24)16-8-6-9-17(14-16)26-2/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,25) |
InChI Key |
FRXYBNKSEQOTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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